molecular formula C9H13F3N4O3 B2736843 3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1856096-74-6

3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propan-1-amine

Cat. No.: B2736843
CAS No.: 1856096-74-6
M. Wt: 282.223
InChI Key: DQRPXUDSUKHSMC-UHFFFAOYSA-N
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Description

3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propan-1-amine is a complex organic compound characterized by the presence of a nitro group, a trifluoropropoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone under acidic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring is carried out using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the trifluoropropoxy group: This step involves the reaction of the nitro-pyrazole intermediate with 3,3,3-trifluoropropanol in the presence of a base such as potassium carbonate.

    Formation of the propan-1-amine side chain: The final step involves the reaction of the trifluoropropoxy-nitro-pyrazole intermediate with 3-bromopropan-1-amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoropropoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of nitro-pyrazole derivatives.

    Reduction: Formation of amino-pyrazole derivatives.

    Substitution: Formation of various alkoxy-pyrazole derivatives.

Scientific Research Applications

3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The trifluoropropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)aniline
  • 3,3,3-Trifluoropropanol
  • 4-Nitro-3-(trifluoromethyl)phenol

Uniqueness

3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propan-1-amine is unique due to the combination of its nitro group, trifluoropropoxy group, and pyrazole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O3/c10-9(11,12)2-5-19-8-7(16(17)18)6-15(14-8)4-1-3-13/h6H,1-5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRPXUDSUKHSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCCN)OCCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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